Methyltetrazine-amino-PEG8-azide
Description
Fundamental Principles of Bioorthogonal Chemical Reactions
Bioorthogonal reactions are designed to be orthogonal to the vast array of functional groups found in biological systems, such as amines, thiols, and hydroxyls. chempep.com This exclusivity allows for precise chemical modifications in the complex environment of a cell or organism. nih.govescholarship.org
The field of bioorthogonal chemistry emerged from the need to study biomolecules directly in their native environments, a task challenging for traditional biochemical methods. nih.gov The journey began in the late 1990s and early 2000s with the pioneering work of Carolyn R. Bertozzi, who was awarded the Nobel Prize in Chemistry in 2022 for her foundational contributions. wikipedia.org
The first truly bioorthogonal reaction to be developed was the Staudinger ligation , introduced by Saxon and Bertozzi in 2000. wikipedia.orgnih.gov Based on the classic Staudinger reaction, it involves the reaction of an azide (B81097) with a specifically engineered triarylphosphine. wikipedia.orgnih.gov Although its kinetics are relatively slow, it was the first reaction to use completely abiotic functional groups inside living cells. wikipedia.orgacs.org
A major leap forward came with the adaptation of azide-alkyne cycloaddition . The copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," is highly efficient but its use in living systems is limited by the cytotoxicity of the copper catalyst. acs.orgwebsite-files.comacs.org This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC) , or copper-free click chemistry. wikipedia.orgacs.org Developed by Bertozzi's group, SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst, making it much more suitable for live-cell applications. wikipedia.orgacs.orgcas.org
Another significant advancement is the tetrazine ligation , an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481). wikipedia.orgacs.org This reaction is noted for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions available. acs.orgresearchgate.netconju-probe.com
For a chemical reaction to be successfully employed in a living system, it must meet several stringent criteria to ensure it is truly bioorthogonal.
| Criteria for Bioorthogonality | Description |
| High Selectivity & Specificity | The reactive partners must react exclusively with each other, ignoring the multitude of other functional groups present in biological systems to prevent side reactions. wikipedia.orgchempep.com |
| Biocompatibility | The reactants and the resulting product must be non-toxic and not disrupt the normal functions of the cell or organism. numberanalytics.comchempep.com |
| Favorable Kinetics | The reaction must be rapid, even at the low concentrations typical of biomolecules in their native environment, to ensure labeling occurs before the probe is cleared or metabolized. wikipedia.orgchempep.com |
| Chemical & Biological Inertness | The reactive groups must be stable under physiological conditions (aqueous environment, neutral pH, body temperature) before the reaction, and the resulting covalent bond must be strong and stable. wikipedia.orgchempep.com |
| Minimal Perturbation | The bioorthogonal functional groups should be small to avoid altering the structure, function, or bioactivity of the molecule they are attached to. wikipedia.orgescholarship.org |
Overview of Heterobifunctional Linker Design Strategies
Linkers are molecules that covalently connect two or more other molecules. In bioconjugation, they are essential for building complex molecular architectures, such as antibody-drug conjugates (ADCs) or attaching imaging agents to proteins. youtube.comnih.gov
Linkers can be classified based on the reactivity of their terminal groups. Homobifunctional linkers have two identical reactive groups, which can lead to uncontrolled polymerization and precipitation during a conjugation reaction. youtube.com
In contrast, heterobifunctional linkers possess two different reactive groups at their ends. youtube.com This design allows for a controlled, sequential two-step conjugation process. First, one end of the linker reacts with the first molecule, and after purification, the other end is reacted with the second molecule. youtube.com This strategic approach provides precise control over the final conjugate structure, preventing the formation of unwanted polymers and ensuring a more homogeneous product. youtube.com These linkers are indispensable tools for constructing sophisticated bioconjugates for research, diagnostics, and therapeutic applications. rsc.orgrsc.orgnih.gov
A significant advancement in linker design is the incorporation of polyethylene (B3416737) glycol (PEG) chains as spacers. chempep.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com The inclusion of PEG spacers in a linker's architecture imparts several highly desirable properties.
| Property | Advantage of PEG Spacers |
| Hydrophilicity/Solubility | PEG is highly soluble in water and can increase the aqueous solubility of hydrophobic molecules it is attached to, which is crucial for biological applications. axispharm.comrsc.org |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, meaning it typically does not provoke an immune response. chempep.com |
| Improved Pharmacokinetics | PEGylation increases the hydrodynamic radius (size) of a molecule, which can reduce its clearance by the kidneys, prolonging its circulation time in the body. chempep.comadcreview.com |
| Reduced Aggregation | The hydrophilic nature of PEG helps prevent the aggregation and precipitation of bioconjugates, especially those carrying hydrophobic payloads. youtube.comrsc.org |
| Flexibility & Spacing | The PEG chain is flexible and acts as a spacer arm, which can reduce steric hindrance between the conjugated molecules, preserving their biological activity. chempep.comlifetein.com |
Positioning of Methyltetrazine-amino-PEG8-azide within Contemporary Bioorthogonal Ligation Chemistry
This compound is a modern, heterobifunctional linker that exemplifies the convergence of advanced bioorthogonal chemistries and strategic linker design. It integrates three key components, each serving a distinct purpose in bioconjugation.
This compound is a heterobifunctional linker featuring two different bioorthogonal reactive groups: a methyltetrazine and an azide. conju-probe.comconju-probe.com These are separated by a hydrophilic PEG8 spacer.
Methyltetrazine Moiety : This group participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known. researchgate.netconju-probe.com It reacts with extreme speed and selectivity with strained alkenes like trans-cyclooctene (TCO). conju-probe.com
Azide Moiety : The azide group is a versatile handle for click chemistry. medchemexpress.com It can undergo copper-catalyzed (CuAAC) reactions with terminal alkynes or, for applications in living systems, strain-promoted (SPAAC) reactions with strained alkynes like DBCO or BCN. medchemexpress.com
PEG8 Spacer : The eight-unit polyethylene glycol chain serves as a hydrophilic and flexible spacer. conju-probe.com It enhances the water solubility of the linker and any molecule it's attached to, while also providing adequate distance to minimize steric interference between the conjugated partners. conju-probe.comconju-probe.com
The unique structure of this compound positions it as a highly versatile tool in chemical biology. It allows researchers to perform sequential or orthogonal labeling by combining two of the most powerful and widely used bioorthogonal reactions. For instance, a biomolecule could be functionalized with this linker via its azide group, and the exposed methyltetrazine could then be used for a rapid IEDDA ligation with a TCO-modified probe or surface. This dual functionality makes it exceptionally valuable for creating complex, multi-component systems for applications ranging from live-cell imaging to the assembly of targeted drug delivery platforms.
| Property | Details for Methyltetrazine-PEG8-azide |
| Compound Type | Heterobifunctional, bioorthogonal linker. conju-probe.com |
| Reactive Group 1 | Methyltetrazine (for IEDDA reactions with strained alkenes). conju-probe.com |
| Reactive Group 2 | Azide (for CuAAC or SPAAC "click" reactions with alkynes). conju-probe.com |
| Spacer | PEG8 (octaethylene glycol) - hydrophilic, flexible. conju-probe.com |
| Key Advantage | Combines two distinct, high-speed bioorthogonal chemistries in a single, water-soluble molecule. conju-probe.comconju-probe.com |
Comparative Advantages in Reaction Kinetics and Selectivity
The tetrazine ligation, the reaction involving the methyltetrazine end of the linker, offers significant advantages in terms of reaction speed and specificity, which are critical for applications in complex biological environments where low concentrations and potential side reactions are major challenges. nih.gov This reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition between an electron-poor tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. nih.govacs.org
The primary advantages include:
Unprecedented Kinetics: The reaction between tetrazines and strained alkenes like TCO is among the fastest bioorthogonal reactions discovered, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. nih.govbroadpharm.com This rapid ligation allows for efficient labeling at very low, physiologically relevant concentrations of the reactants. acs.orgsigmaaldrich.com The reaction proceeds quickly to completion, driven by the irreversible elimination of nitrogen gas (N₂) as the sole byproduct. nih.govbroadpharm.com
High Selectivity: The tetrazine-TCO reaction pair demonstrates exceptional chemoselectivity. broadpharm.com The functional groups are mutually reactive only with each other and remain inert to the vast array of other functional groups present in biological systems, such as amines and thiols. wikipedia.orgbroadpharm.com This prevents off-target labeling and ensures that the conjugation occurs precisely where intended.
Biocompatibility: The reaction does not require cytotoxic catalysts, such as the copper catalyst used in the original "click" reaction, making it ideal for use in living cells and organisms. adcreview.comnih.govresearchgate.net The reaction proceeds efficiently under mild physiological conditions, including aqueous buffers at neutral pH and ambient temperature. broadpharm.comsigmaaldrich.com
The methyl group on the tetrazine ring provides a good balance between reaction kinetics and the stability of the linker in aqueous media. nih.govacs.org While electron-withdrawing substituents can further accelerate the reaction, they can also decrease the stability of the tetrazine ring. nih.govacs.org Methyltetrazine represents a minimal, stable, and highly reactive handle suitable for a wide range of live-cell applications. nih.govresearchgate.net
| Bioorthogonal Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|
| Tetrazine Ligation (iEDDA) | Methyltetrazine + sTCO | ~72,500 psu.edu |
| Tetrazine Ligation (iEDDA) | Di-pyridyl-tetrazine + TCO | ~2,000 acs.orgsigmaaldrich.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (B158145) | ~10⁻³ - 1 nih.gov |
| Staudinger Ligation | Azide + Phosphine | ~0.0025 nih.gov |
Versatility in Orthogonal Functionalization Approaches
The heterobifunctional nature of this compound is central to its versatility, enabling orthogonal functionalization strategies. Orthogonality in this context means that the two reactive ends of the linker—the methyltetrazine and the azide—can participate in separate and independent conjugation reactions without interfering with one another. wikipedia.orgrsc.org This allows for the precise and sequential or simultaneous assembly of complex molecular constructs. umich.edunih.gov
The key functionalities are:
Methyltetrazine moiety: Reacts exclusively with strained alkenes like trans-cyclooctene (TCO) or norbornene via the iEDDA ligation. conju-probe.comnih.gov
Azide moiety: Reacts with terminal or strained alkynes (e.g., DBCO, BCN) through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.com
This dual reactivity allows a researcher to use a single linker molecule to connect two different molecular partners in a controlled manner. For example, a protein modified with a TCO group can be attached to the tetrazine end of the linker. Subsequently, a second molecule, such as a fluorescent dye or a drug payload modified with an alkyne, can be attached to the azide end. acs.org This step-wise approach provides control over the composition and architecture of the final bioconjugate. rsc.org This strategy is invaluable for applications such as creating antibody-drug conjugates (ADCs), assembling targeted imaging agents, or functionalizing surfaces and nanoparticles. medchemexpress.combiochempeg.comrsc.org
| Functional Group on Linker | Orthogonal Reaction Partner | Reaction Type | Resulting Linkage | Interference with Other End |
|---|---|---|---|---|
| Methyltetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Dihydropyridazine broadpharm.com | No |
| Azide | Alkyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole medchemexpress.com | No |
Properties
Molecular Formula |
C29H47N8O9+ |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5,30H,6-24H2,1H3/p+1 |
InChI Key |
XBKXDUVJHUVOBC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Mechanistic Principles of Methyltetrazine Amino Peg8 Azide Reactivity
Azide-Alkyne Cycloaddition (AAC) Reactions via Azide (B81097) Moiety
The azide group on Methyltetrazine-amino-PEG8-azide provides a second, independent handle for conjugation through azide-alkyne cycloaddition reactions. This "click chemistry" reaction is widely used due to its high efficiency, specificity, and the stability of the resulting triazole ring.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or provided directly as a copper(I) salt. rsc.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org CuAAC is known for its high yields and robust nature, proceeding under a wide variety of conditions. nih.govacs.org
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), which reacts with an azide without the need for a metal catalyst. nih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne as it forms the stable triazole product. magtech.com.cn SPAAC has proven to be a valuable tool for in vivo chemistry due to its bioorthogonality and the absence of a toxic catalyst. nih.gov
A key advantage of this compound is the orthogonality of its two reactive moieties. The methyltetrazine-IEDDA reaction and the azide-alkyne cycloaddition are mutually exclusive; the tetrazine will not react with an alkyne, and the azide will not react with a strained alkene like TCO. researchgate.netresearchgate.net This orthogonality allows for the sequential or simultaneous labeling of a molecule with two different probes. researchgate.net For example, a protein could first be modified with a strained alkene and then reacted with this compound via the IEDDA reaction. The now-attached azide can then be used for a subsequent SPAAC or CuAAC reaction with an alkyne-modified reporter molecule. This dual-labeling capability opens up possibilities for more complex experimental designs, such as fluorescence resonance energy transfer (FRET) studies or the attachment of both an imaging agent and a therapeutic agent to the same targeting molecule. rsc.org
Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction | Catalyst | Reactants | Key Features |
|---|---|---|---|
| CuAAC | Copper(I) nih.gov | Terminal Alkyne, Azide | High efficiency, forms 1,4-disubstituted triazole. nih.gov |
Role of the Polyethylene (B3416737) Glycol (PEG8) Spacer in Conjugation Efficiency
The eight-unit polyethylene glycol (PEG8) chain is a critical component that significantly influences the physicochemical properties and, consequently, the conjugation efficiency of the entire molecule.
Modulation of Steric Hindrance and Intermolecular Interactions
The PEG spacer plays a crucial role in mitigating steric hindrance, which is the interference by bulky parts of a molecule in a chemical reaction. nih.gov Its flexible and hydrophilic nature allows it to extend away from the conjugated biomolecule, creating physical distance between the reactive methyltetrazine group and the biomolecule's surface. This separation minimizes the potential for the biomolecule to obstruct the approach of the tetrazine's reaction partner.
PEGylation, the process of attaching PEG chains, can influence the bioactivity of a protein, with the length and attachment site of the PEG chain being key factors. nih.gov Studies have shown that attaching a PEG chain at a site far from a protein's bioactive domain helps to preserve its function. nih.gov The PEG chain's high flexibility can create a hydrated layer, contributing to its steric shielding effect. nih.gov
Enhancement of Conjugate Solubility and Biocompatibility
For instance, the inclusion of a PEG8 spacer in a linker-payload for an antibody-drug conjugate (ADC) was shown to improve the solubility of the linker-payload, enabling the bioconjugation process to be carried out in an aqueous buffer with a minimal amount of organic co-solvent. rsc.org This enhanced solubility helps prevent aggregation, a common issue with hydrophobic molecules in aqueous solutions, which can lead to reduced efficacy and potential immunogenicity. labinsights.nl
The biocompatibility of PEG is well-established, and its incorporation into a conjugate can help to shield the attached molecule from the host's immune system. labinsights.nlnih.gov This "shielding" effect is due to the formation of a hydration shell around the conjugate, which can reduce non-specific interactions and clearance by the reticuloendothelial system, thereby prolonging its circulation time in the body. labinsights.nl Research has demonstrated that PEGylation can enhance the serum stability of conjugates. nih.gov
Reactivity of the Amino Moiety in Pre- and Post-Ligation Functionalization
The terminal primary amine (-NH2) on the this compound linker provides a versatile reactive handle for introducing additional functionality. Primary amines are readily accessible for conjugation under physiological conditions due to their typical outward-facing orientation on molecules. aatbio.com
Amide Bond Formation for Derivatization
A prevalent method for functionalizing the amino group is through the formation of a stable amide bond. luxembourg-bio.comyoutube.com This reaction is commonly achieved by reacting the amine with a molecule containing a carboxylic acid that has been "activated."
Common activation strategies include:
N-hydroxysuccinimide (NHS) esters: NHS esters are highly reactive towards primary aliphatic amines, forming a stable amide linkage. aatbio.comcreative-biogene.com This reaction is efficient and selective within a pH range of 7-9. axispharm.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate carboxyl groups, which can then react with the amine to form an amide bond. creative-biogene.comaxispharm.com EDC-mediated coupling is most effective in acidic conditions (pH 4.5). axispharm.com
The table below summarizes common reagents used for amide bond formation with the amino group.
| Reagent Class | Specific Example(s) | Optimal pH | Key Features |
| NHS Esters | N-hydroxysuccinimide esters | 7-9 | High selectivity for primary amines; stable for storage. aatbio.comaxispharm.com |
| Carbodiimides | EDC, DCC | 4.5 (for EDC) | Activates carboxyl groups for reaction with amines. creative-biogene.comaxispharm.com |
| Additives | HATU, PyBOP | Not specified | Used in conjunction with other reagents to facilitate coupling. luxembourg-bio.com |
This table is based on data from multiple sources. aatbio.comluxembourg-bio.comcreative-biogene.comaxispharm.com
This derivatization can be performed either before or after the primary ligation event involving the methyltetrazine and azide moieties, offering flexibility in the design of complex molecular constructs.
Other Amine-Directed Conjugation Chemistries
Beyond amide bond formation, the primary amine can participate in other types of conjugation reactions, expanding its utility.
Isothiocyanates: These compounds react readily with amino groups to form a stable thiourea (B124793) linkage. nih.gov
Aldehydes: The amino group can react with an aldehyde in a process called reductive amination. This involves the initial formation of a Schiff base (an imine), which is then reduced to a stable secondary amine linkage. luxembourg-bio.com Another strategy involves the reaction of a salicylaldehyde (B1680747) moiety with a lysine (B10760008) residue to form a transient iminium ion, which then facilitates the reaction of a nearby ester with another lysine to form an amide. nih.govresearchgate.net
The following table outlines alternative amine-directed conjugation chemistries.
| Reactant | Resulting Linkage | Reaction Description |
| Isothiocyanate | Thiourea | Forms a stable bond with the amino group. nih.gov |
| Aldehyde | Secondary Amine | Involves formation and subsequent reduction of a Schiff base. luxembourg-bio.com |
| Salicylaldehyde-ester reagent | Amide | A transient iminium ion facilitates intramolecular amide formation. nih.govresearchgate.net |
This table is compiled from information found in multiple sources. luxembourg-bio.comnih.govnih.govresearchgate.net
These alternative chemistries provide a broader toolkit for researchers to functionalize the this compound linker for specific applications.
Advanced Bioconjugation Methodologies Employing Methyltetrazine Amino Peg8 Azide
Site-Specific Macromolecular Functionalization
The ability to introduce modifications at specific sites on large biomolecules is crucial for understanding their function and for the development of targeted therapeutics and diagnostics. Methyltetrazine-amino-PEG8-azide, with its dual reactive handles, offers precise control over the location of conjugation.
Oligopeptide and Polypeptide Conjugation Approaches
The principles of site-specific labeling extend to the conjugation of oligopeptides and polypeptides. By incorporating a bioorthogonal handle into a synthetic peptide, either during solid-phase synthesis or through post-synthetic modification, researchers can precisely attach this compound. For example, a peptide can be synthesized with a terminal alkyne group. This allows for a copper-catalyzed or strain-promoted click reaction with the azide (B81097) functionality of the linker. nih.gov The now-pendant methyltetrazine group can then be used to conjugate the peptide to a larger protein or another molecule containing a strained alkene.
This strategy is particularly useful for creating complex biomaterials or therapeutic constructs. For instance, a cell-penetrating peptide could be linked to a therapeutic polypeptide via the this compound linker, facilitating the delivery of the therapeutic into cells. The PEG8 spacer in the linker helps to maintain the distinct functionalities of the conjugated peptides by providing spatial separation and enhanced solubility. acs.org
Nucleic Acid Modification for Research Applications
The modification of nucleic acids with specific labels is fundamental for a wide range of research applications, including gene editing, in situ hybridization, and the study of nucleic acid-protein interactions. This compound provides a versatile platform for the precise functionalization of DNA and RNA.
Oligonucleotides can be synthesized with a variety of modifications that allow for the attachment of the linker. For example, an alkyne-modified nucleoside can be incorporated into a DNA or RNA strand during automated synthesis. This alkyne group serves as a handle for a click reaction with the azide of this compound. mit.edu The resulting tetrazine-functionalized nucleic acid can then be conjugated to other molecules of interest, such as proteins or fluorescent probes, that have been modified with a strained alkene. This approach enables the creation of specific probes for detecting and tracking nucleic acids within cells.
Orthogonal and Multifunctional Bioconjugation for Complex Assemblies
The true power of this compound lies in its ability to facilitate orthogonal and multifunctional bioconjugation. The distinct reactivity of the methyltetrazine and azide groups allows for the controlled assembly of complex, multi-component systems. conju-probe.com
Sequential Ligation Methodologies for Multi-Component Systems
The differential reactivity of the methyltetrazine and azide moieties enables a stepwise approach to building complex biomolecular architectures. The inverse-electron-demand Diels-Alder reaction between the methyltetrazine and a strained alkene is exceptionally fast, allowing for rapid and efficient conjugation even at low concentrations. conju-probe.com This reaction can be performed first, attaching the linker to a TCO-modified biomolecule.
Following this initial conjugation, the azide group remains available for a subsequent click chemistry reaction. mit.edu This second ligation can be with an alkyne-containing molecule, which can be another protein, a nucleic acid, a small molecule drug, or an imaging agent. This sequential approach provides a high degree of control over the final structure of the conjugate, ensuring that each component is attached at the desired location.
Table 2: Sequential Ligation using this compound
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Biomolecule 1-TCO + this compound | Biomolecule 1-Linker-Azide |
| 2 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Biomolecule 1-Linker-Azide + Biomolecule 2-Alkyne | Biomolecule 1-Linker-Biomolecule 2 |
Concerted Dual-Labeling Strategies Utilizing Distinct Bioorthogonal Handles
In some instances, it may be desirable to perform the dual labeling in a single pot. While the kinetics of the iEDDA and click reactions are different, under carefully controlled conditions, it is possible to achieve concerted dual-labeling. This requires a system where one biomolecule is functionalized with a strained alkene and another with an alkyne. The addition of this compound can then, in principle, lead to the formation of a three-component system.
However, a more controlled approach for dual labeling often involves pre-functionalizing the target biomolecules separately and then bringing them together. For example, one protein could be labeled with a strained alkene and another with an alkyne. A separate molecule containing both a methyltetrazine and an azide could then be used to bridge the two proteins. While this compound itself is designed for sequential ligations, the principles of using orthogonal handles are central to these more complex strategies. researchgate.net The development of linkers with multiple, distinct bioorthogonal reactive groups continues to be an active area of research, enabling the construction of increasingly sophisticated and functional biomolecular assemblies.
Fabrication of Branched and Multi-Arm Conjugates
The architecture of a bioconjugate can significantly influence its biological activity, pharmacokinetics, and targeting efficiency. While linear conjugates are common, the construction of branched and multi-arm structures offers distinct advantages, such as increased payload capacity in antibody-drug conjugates (ADCs) and enhanced avidity in targeting applications. broadpharm.com The heterobifunctional nature of this compound, possessing both a methyltetrazine and an azide group, makes it a valuable component in the modular assembly of these complex architectures. conju-probe.comaxispharm.com
Fabrication of branched conjugates using a linear linker like this compound is achieved by attaching multiple linker molecules to a central, multi-functional core. The choice of core and the corresponding reaction strategy depend on which end of the linker is utilized for the branching connection. This approach allows for the creation of multivalent molecules where the terminal ends of the extended arms present a uniform reactive group for subsequent bioconjugation. biochempeg.com
Two primary strategies are employed for this purpose, leveraging the orthogonal reactivity of the azide and methyltetrazine moieties.
Assembly via Azide-Alkyne Click Chemistry: This common strategy involves a central scaffold functionalized with multiple alkyne groups. This compound molecules are then covalently attached to this core via their terminal azide groups. The reaction typically proceeds through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming stable triazole linkages. nih.govnih.gov This method results in a multi-arm structure where each arm is terminated by a reactive methyltetrazine group, available for rapid, bioorthogonal conjugation to a target molecule containing a strained alkene. Research has shown that presenting multiple copies of a reactant, such as an alkyne, can increase the probability of the cycloaddition reaction occurring due to a higher effective local concentration. nih.gov
Assembly via Tetrazine-Alkene Cycloaddition: An alternative approach utilizes a core molecule functionalized with multiple strained alkene groups, such as trans-cyclooctene (B1233481) (TCO) or norbornene. In this method, the methyltetrazine moiety of the linker is used to attach to the core via an inverse-electron-demand Diels-Alder (iEDDA) reaction. conju-probe.com This reaction is known for its exceptionally fast kinetics and its ability to proceed under mild, biocompatible conditions without the need for a catalyst. conju-probe.comconju-probe.com The resulting multi-arm conjugate presents terminal azide groups on each arm, which can then be used for subsequent functionalization through standard click chemistry.
The research findings below illustrate the components and principles involved in these fabrication strategies.
| Strategy | Central Core Moiety | Linker Reactive Group Used | Reaction Type | Resulting Terminal Group on Arms |
| Azide-Alkyne Click | Multi-alkyne functionalized core (e.g., s-triazine, cyclen) nih.gov | Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Methyltetrazine |
| Tetrazine-Alkene Ligation | Multi-alkene functionalized core (e.g., TCO-functionalized scaffold) | Methyltetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition conju-probe.com | Azide (-N₃) |
Detailed research into multivalent constructs has demonstrated the impact of such architectures on molecular properties and function.
| Property | Description | Research Finding |
| Reaction Efficiency | The yield and success of the ligation process. | In constructing multivalent antibody fragments, the ligation reaction was only successful when the alkyne was presented in a multimeric form (e.g., a trialkyne linker), achieving yields of up to 74%. nih.gov |
| Payload Capacity | The ability to attach a higher number of functional molecules (e.g., drugs) per conjugate. | Branched PEG linkers are widely used in ADC development to increase the drug-to-antibody ratio (DAR) without impairing the antibody's natural properties. broadpharm.com |
| Binding Affinity | The strength of the binding interaction between the conjugate and its target. | A multidentate construct created using a chemical crosslinking strategy showed significant tumor binding affinity compared to the unmodified antibody fragment. nih.gov |
| Hydrophilicity & Solubility | The solubility of the final conjugate in aqueous environments. | The inclusion of hydrophilic PEG arms, such as in pendant-shaped linkers, can help mask the hydrophobicity of a conjugated drug and improve solubility. researchgate.net The PEG8 spacer in this compound specifically enhances its solubility in aqueous buffers. conju-probe.com |
Applications of Methyltetrazine Amino Peg8 Azide in Chemical Biology and Biomedical Research
Development of Molecular Probes for Imaging Studies
The unique architecture of Methyltetrazine-amino-PEG8-azide makes it a powerful tool for creating sophisticated molecular probes for various imaging modalities. Its bifunctional nature allows for the separate, controlled attachment of a reporter molecule and a targeting entity, facilitating clear and high-contrast imaging in complex biological environments.
Synthesis of Fluorescent Imaging Reagents
The synthesis of advanced fluorescent imaging reagents is streamlined by using this compound as a central scaffold. The process leverages the linker's two distinct reactive handles for a modular assembly. Typically, the azide (B81097) terminus is first conjugated to a fluorescent dye that has been functionalized with a complementary reactive group, such as an alkyne. This reaction, often a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), forms a stable triazole linkage, yielding a fluorescent dye-PEG8-methyltetrazine conjugate. broadpharm.commedchemexpress.com
This resulting probe can then be used for biological labeling. The methyltetrazine group reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), that has been incorporated into a biomolecule of interest (e.g., a protein or antibody). nih.govbroadpharm.com This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is highly efficient under physiological conditions and allows for the precise attachment of the fluorophore to its target. nih.govbroadpharm.com The PEG8 spacer ensures that the fluorophore is held at a distance from the biomolecule, minimizing the risk of quenching or steric hindrance that could impair fluorescence.
| Component | Function | Reaction Chemistry |
| Azide | Attaches to a fluorescent dye | Click Chemistry (e.g., SPAAC, CuAAC) |
| PEG8 Spacer | Increases solubility, provides spatial separation | Inert Linker |
| Methyltetrazine | Reacts with a tagged biomolecule | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Trans-cyclooctene (TCO) | Bioorthogonal tag on the target biomolecule | Dienophile for IEDDA reaction |
Design of Radiotracers for Pretargeted Nuclear Imaging (e.g., PET, SPECT)
This compound is integral to pretargeted nuclear imaging strategies, which decouple the targeting and imaging steps to improve image contrast and reduce radiation dose to the patient. nih.gov This approach is particularly advantageous for imaging slow-clearing macromolecules like antibodies with short-lived radionuclides such as Gallium-68 (⁶⁸Ga). nih.gov
The strategy unfolds in two stages:
A targeting molecule (e.g., an antibody specific to a tumor antigen) modified with a TCO group is administered. This molecule is allowed to circulate and accumulate at its target site while the unbound excess clears from the bloodstream.
Subsequently, a small, fast-clearing radiotracer built from this compound is injected. This tracer is prepared by first attaching a chelator (like DOTA or THP) to the azide end of the linker via click chemistry. nih.gov This chelator securely holds a radionuclide (e.g., ⁶⁸Ga for PET or ¹¹¹In for SPECT). Once administered, the methyltetrazine end of the radiotracer rapidly finds and reacts with the TCO-modified antibody at the target site in vivo. nih.gov
This method allows for the use of radionuclides with short half-lives to image targets that take a long time to accumulate, a significant advantage over conventional methods where the radionuclide is attached to the antibody before injection. nih.gov The methyl group on the tetrazine ring enhances its stability and solubility in aqueous environments, making it more suitable for in vivo applications. nih.gov
| Stage | Component | Description | Key Feature |
| 1. Targeting | TCO-modified Antibody | An antibody engineered to carry a trans-cyclooctene (TCO) group. It is administered first to bind to the target tissue. | High specificity for the biological target. |
| 2. Imaging | Radiolabeled Tetrazine Probe | This compound linked to a chelator carrying a radionuclide (e.g., ⁶⁸Ga). | Fast clearance and rapid in vivo reaction with TCO. |
Live-Cell and In Situ Imaging of Biological Processes
The ability to visualize biological processes within living cells without disrupting them is a central goal of chemical biology. The IEDDA reaction between methyltetrazine and TCO is exceptionally well-suited for this purpose due to its speed and biocompatibility. nih.govbroadpharm.com this compound serves as a key reagent in this context.
In a typical experiment, a protein of interest within a cell is tagged with a TCO group, often by genetically encoding a non-canonical amino acid. springernature.com A fluorescent probe, synthesized from this compound and a fluorophore as described previously, is then introduced to the live cells. The methyltetrazine component of the probe rapidly and selectively ligates with the TCO-tagged protein, enabling its visualization in real-time. nih.govnih.gov This allows researchers to track protein localization, movement, and interactions within the native cellular environment, providing insights that are unobtainable from studies on fixed cells or in cell lysates. nih.govnih.gov
Engineering of Targeted Biological Systems
Beyond imaging, this compound is a critical component in the construction of complex therapeutic and research systems, where precise control over molecular architecture is paramount to function.
Linker Architecture in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to destroy a specific disease-causing protein. nih.gov A PROTAC consists of two "warheads"—one that binds the target protein and one that binds an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), which leads to the target's ubiquitination and subsequent degradation. nih.govnih.gov
This compound provides a versatile and modular platform for assembling PROTACs. Its two distinct ends allow for the separate attachment of the target-binding warhead and the E3 ligase ligand. The PEG8 linker itself offers several advantages:
Optimized Spacing: The defined length of the PEG8 chain provides the necessary distance and flexibility to allow the two protein partners to come together effectively.
Modularity: The azide and methyltetrazine handles allow for the rapid synthesis of a library of PROTACs with different warheads, linkers, and ligase ligands to screen for optimal degradation activity.
| PROTAC Component | Function | Role of this compound |
| Target Protein Ligand | Binds to the protein of interest (POI). | Can be attached to either the azide or tetrazine end. |
| Linker | Connects the two ligands and facilitates ternary complex formation. | The PEG8 chain provides optimal length and hydrophilicity. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Can be attached to the end opposite the target ligand. |
Integration into Antibody-Drug Conjugates (ADCs) Research Frameworks
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. nih.govnih.gov An ADC is composed of an antibody, a linker, and a payload (the drug). The linker plays a crucial role in the stability and efficacy of the ADC. This compound is used to construct next-generation ADCs with a precisely controlled drug-to-antibody ratio (DAR). nih.gov
In this framework, the antibody is first modified at a specific site with a TCO group. Separately, the cytotoxic drug is attached to the azide end of the this compound linker. This drug-linker construct is then reacted with the TCO-modified antibody. The highly efficient IEDDA reaction ensures that the drug is attached only at the intended sites on the antibody. broadpharm.com
This approach offers several benefits over traditional ADC conjugation methods:
Homogeneity: It produces a homogeneous ADC population with a defined DAR, leading to more predictable pharmacological properties. nih.gov
Stability: The resulting linkage is highly stable in circulation, preventing premature release of the toxic payload.
Improved Properties: The hydrophilic PEG8 spacer can help to counteract the hydrophobicity of many cytotoxic drugs, reducing the risk of ADC aggregation. nih.gov
| ADC Component | Function | Conjugation Strategy with this compound |
| Antibody | Targets a specific antigen on cancer cells. | Site-specifically modified with a trans-cyclooctene (TCO) group. |
| Linker | Connects the antibody to the drug payload. | This compound. |
| Cytotoxic Payload | Kills the target cell. | Attached to the azide end of the linker via click chemistry. |
| Conjugation Reaction | Attaches the drug-linker to the antibody. | The methyltetrazine end of the linker reacts with the TCO on the antibody via IEDDA. |
Functionalization in Advanced Materials Science
The application of this compound extends into materials science, where its bioorthogonal handles are used to impart biological functionality to a variety of materials.
Surface Modification of Polymeric and Inorganic Materials
The linker is instrumental in the surface functionalization of polymeric and inorganic materials, enabling the covalent immobilization of specific biomolecules. Surfaces such as polymer films, microarrays, or inorganic substrates can be pre-functionalized with alkyne groups. The azide end of the this compound linker can then be "clicked" onto this surface, creating a new surface that exposes the highly reactive methyltetrazine group. broadpharm.combroadpharm.com
This modified surface acts as a platform for the rapid and selective capture of biomolecules that have been labeled with a strained alkene like TCO. broadpharm.comconju-probe.com This method is used to create biocompatible coatings, patterned surfaces for cell culture studies, and functionalized microarrays for high-throughput diagnostic screening. The hydrophilic PEG8 spacer plays a crucial role in minimizing non-specific protein adsorption to the material surface and ensuring the accessibility of the terminal methyltetrazine group for subsequent ligation. conju-probe.comconju-probe.com
| Material Type | Surface Functionalization | Linker Role | Example Application |
| Polymeric Substrates | Introduction of alkyne groups onto the polymer backbone. | The azide group of the linker attaches to the surface, presenting the methyltetrazine group for further reaction. broadpharm.com | Creating surfaces for selective cell adhesion or protein capture arrays. |
| Inorganic Materials (e.g., Glass, Silicon) | Silanization followed by introduction of alkyne groups. | Covalently links the surface to TCO-modified biomolecules via the two distinct bioorthogonal reactions. | Development of diagnostic microarrays and biosensor chips. |
Conjugation for Nanoparticle-Based Systems
In the field of nanotechnology, this compound is employed for the precise surface modification of nanoparticle-based systems, including liposomes, virus-based nanoparticles (VNPs), and metallic nanoparticles. nih.gov This functionalization is key to developing targeted drug delivery vehicles and advanced imaging agents.
The linker's bifunctionality allows for a controlled, stepwise conjugation strategy that preserves the biological activity of sensitive molecules like antibodies. For example, a nanoparticle can first be decorated with the linker via the azide-alkyne click reaction. nih.gov Subsequently, a targeting ligand, such as a TCO-modified antibody that recognizes a tumor-specific antigen, can be attached to the nanoparticle surface through the exceptionally fast methyltetrazine-TCO ligation. nih.govnih.gov This site-specific conjugation strategy avoids the aggregation often seen with less specific amine/thiol chemistries and ensures a uniform orientation of the targeting ligand, enhancing the efficacy of the nanoparticle system. nih.gov
| Nanoparticle Type | Conjugated Molecule | Purpose | Research Finding |
| Virus-Based Nanoparticles (VNPs) | Antibodies (e.g., Trastuzumab) | Targeted cell delivery | Site-specific conjugation using an azide-functionalized antibody and a VNP resulted in stable, functional conjugates that targeted HER2-positive cancer cells. nih.gov |
| Liposomes | Targeting Ligands, Imaging Agents | Pretargeted nuclear imaging | Pretargeting strategies using tetrazine ligation can increase target-to-background ratios for radiopharmaceuticals, allowing the use of radionuclides with shorter half-lives. nih.gov |
| General Nanomedicines | Therapeutic Agents, Proteins | Targeted drug delivery, Proteomics | Surface functionalization with the linker enables the attachment of specific biomolecules, which is essential for developing innovative therapeutic delivery systems. |
Development of Biocompatible Hydrogels for Research
The dual-reactive nature of this compound makes it an ideal cross-linking agent for the fabrication of biocompatible hydrogels. Hydrogels are water-swollen polymer networks widely used in tissue engineering, 3D cell culture, and as matrices for the controlled release of therapeutics. nih.govresearchgate.net
To form a hydrogel, two different polymer backbones can be synthesized: one functionalized with strained alkenes (e.g., TCO) and the other with alkyne groups. researchgate.net When this compound is introduced into this system, it acts as a molecular bridge. The methyltetrazine end reacts with the TCO-functionalized polymer, while the azide end reacts with the alkyne-functionalized polymer. broadpharm.combroadpharm.com This dual "click" process forms stable covalent cross-links, leading to the formation of a gel. The inclusion of the PEG8 spacer within the cross-link enhances the hydrophilicity and biocompatibility of the resulting hydrogel matrix, creating a favorable environment for encapsulating live cells or other biological materials. nih.gov This approach allows for the creation of well-defined hydrogels with tunable mechanical properties for advanced biological research. nih.govresearchgate.net
| Hydrogel Component | Functional Group | Role of this compound | Resulting Hydrogel Property |
| Polymer Backbone A | trans-cyclooctene (TCO) | The methyltetrazine moiety of the linker reacts with the TCO group on this polymer. broadpharm.com | Forms one anchor point of the cross-link. |
| Polymer Backbone B | Alkyne | The azide moiety of the linker reacts with the alkyne group on this polymer. broadpharm.com | Forms the second anchor point of the cross-link, creating the network. |
| This compound | Methyltetrazine and Azide | Acts as the heterobifunctional cross-linker connecting the two polymer backbones. | Defines the architecture and spacing of the hydrogel network. |
| Aqueous Medium | N/A | The hydrophilic PEG8 spacer contributes to water retention within the gel matrix. conju-probe.com | High water content, biocompatibility, suitable for cell encapsulation. nih.gov |
Methodological Considerations and Analytical Validation of Conjugates
Spectroscopic and Chromatographic Methods for Conjugate Analysis
The characterization of conjugates formed using Methyltetrazine-amino-PEG8-azide relies on a combination of spectroscopic and chromatographic techniques to confirm the successful formation of the desired product and to assess its homogeneity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the structural integrity of the conjugate. The disappearance of proton signals corresponding to the initial amine group and the appearance of new signals characteristic of the newly formed linkage provide direct evidence of conjugation. Specific shifts related to the methyltetrazine and PEG linker protons are monitored to ensure the linker is intact post-reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for confirming the presence of the azide (B81097) functional group, which exhibits a characteristic vibrational stretching band at approximately 2100 cm⁻¹. The persistence or disappearance of this peak can be used to track the progress of the azide-alkyne cycloaddition reaction.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of this compound itself and its conjugates. conju-probe.com It is effective in separating the final conjugate from unreacted starting materials and byproducts. Purity levels are typically determined by integrating the peak area of the product relative to all other peaks in the chromatogram.
Size-Exclusion Chromatography (SEC): For macromolecular conjugates, such as those involving proteins or antibodies, SEC is employed to separate the conjugate from excess, unreacted linker. This technique separates molecules based on their hydrodynamic volume, effectively isolating the high-molecular-weight bioconjugate.
A summary of typical analytical methods is presented in the table below.
| Analytical Method | Purpose | Typical Observation/Result |
| ¹H-NMR Spectroscopy | Structural confirmation of conjugate | Disappearance of starting material signals; Appearance of new peaks corresponding to the formed covalent bond. |
| FTIR Spectroscopy | Confirmation of azide group | Characteristic azide (N₃) stretch observed around 2100 cm⁻¹. |
| Reverse-Phase HPLC | Purity assessment and reaction monitoring | Separation of product from reactants; Purity often reported as >95%. conju-probe.combroadpharm.com |
| Size-Exclusion Chromatography | Purification of macromolecular conjugates | Separation of high-molecular-weight conjugate from low-molecular-weight reagents. |
Quantitative Assessment of Ligation Efficiency and Product Purity
A quantitative understanding of the conjugation reaction is essential for reproducibility and standardization. This involves measuring the efficiency of the ligation process and the purity of the final product.
Ligation Efficiency: The efficiency of the conjugation reaction, whether through the methyltetrazine or the azide group, is a critical parameter. For similar heterobifunctional linkers, conjugation efficiencies are often high, with reports of over 90% efficiency being achieved under optimized conditions. Ligation efficiency can be quantified using various methods, including HPLC by comparing the ratio of the product peak area to the initial limiting reagent's peak area, or through spectroscopic methods like UV-Vis spectroscopy if the conjugate possesses a unique chromophore.
Product Purity: The purity of the final conjugate is paramount for its intended downstream use. Commercial suppliers of the this compound linker and related analogs typically specify a purity of >95% as determined by HPLC. conju-probe.combroadpharm.comaxispharm.com After conjugation, the purity of the resulting product must be re-evaluated. Techniques like quantitative NMR (qNMR) and HPLC are the primary methods for determining the final purity of the isolated conjugate, with targets often set at >95%.
The table below summarizes key quantitative assessment parameters for conjugates.
| Parameter | Method of Assessment | Reported Values for Analogous Compounds |
| Ligation Efficiency | HPLC, UV-Vis Spectroscopy | >90% |
| Product Purity | HPLC, qNMR | >95% conju-probe.combroadpharm.com |
Evaluation of Bioorthogonal Reaction Specificity in Complex Matrices
A defining feature of the methyltetrazine and azide moieties is their bioorthogonality—the ability to react selectively with their respective partners (e.g., a trans-cyclooctene (B1233481) or an alkyne) in a complex biological environment without cross-reacting with endogenous functional groups. conju-probe.com
The inverse-electron demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene like trans-cyclooctene (TCO) is renowned for its exceptional speed and selectivity. broadpharm.com Similarly, the azide group's 'click' reaction is highly specific. This chemoselectivity ensures that the conjugation occurs precisely at the intended site, which is crucial for applications like live-cell labeling and the development of targeted therapeutics. axispharm.com
Validation of this specificity is typically performed by incubating the linker and its conjugate in relevant complex matrices, such as cell lysates or serum, and analyzing the outcome. The absence of non-specific binding or degradation products, as determined by HPLC or mass spectrometry, confirms the bioorthogonal nature of the reaction. The reactions are known to proceed efficiently under mild, aqueous buffer conditions (pH 7-9) without the need for catalysts that could interfere with biological systems. conju-probe.com
Key features of the bioorthogonal reactions are outlined below.
| Reaction | Reactive Partner | Key Features |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Trans-cyclooctene (TCO), Norbornene conju-probe.com | Extremely fast kinetics, highly chemoselective, proceeds under mild aqueous conditions. conju-probe.com |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkynes, DBCO, BCN broadpharm.com | High efficiency, biocompatible (especially in strain-promoted variants), no interference with native functional groups. conju-probe.com |
Emerging Trends and Future Research Trajectories
Expansion of Bioorthogonal Reaction Diversity and Scope
Bioorthogonal chemistry has become an indispensable tool for studying biological processes in their native environment. website-files.com The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics, making it ideal for in vivo applications where low concentrations are typical. nih.govnih.gov This reaction, along with the azide-alkyne cycloaddition (often termed "click chemistry"), forms the cornerstone of the utility of linkers like Methyltetrazine-amino-PEG8-azide. conju-probe.comresearchgate.net
The future of this field lies in expanding the repertoire of mutually orthogonal reactions, allowing for the simultaneous and selective labeling of multiple biomolecules. nih.govresearchgate.net Researchers are actively exploring new reactive pairs to be used in concert with the well-established tetrazine-TCO and azide-alkyne reactions. researchgate.net This will enable more complex experimental designs, such as the triple labeling of antibodies for advanced imaging and therapeutic applications. researchgate.net The development of novel dienophiles and tetrazine derivatives with tuned reactivity and stability is a key area of focus. nih.gov For instance, the creation of fluorogenic tetrazine probes that exhibit a significant increase in fluorescence upon reaction provides a powerful tool for no-wash, live-cell imaging. nih.govnih.gov
| Bioorthogonal Reaction | Key Features | Typical Second-Order Rate Constant |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Extremely fast kinetics, biocompatible. nih.govnih.gov | ~1 - 30,000 M⁻¹s⁻¹ nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly selective. website-files.comnih.gov | ~0.1 M⁻¹s⁻¹ researchgate.net |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Well-established, good regioselectivity. website-files.com | Not directly comparable due to catalysis |
| Staudinger Ligation | Biocompatible, forms a stable amide bond. website-files.com | ~0.003 M⁻¹s⁻¹ researchgate.net |
Rational Design of Next-Generation Methyltetrazine- and Azide-Based Linkers
The rational design of linkers is crucial for optimizing the performance of bioconjugates in specific applications. nih.govrsc.org The PEG8 spacer in this compound enhances aqueous solubility and provides a flexible connection between the reactive moieties and the molecules to be conjugated. conju-probe.comconju-probe.com Future research will focus on creating a diverse library of linkers with varying lengths, compositions, and functionalities to fine-tune properties such as steric hindrance, stability, and in vivo pharmacokinetics.
A significant challenge in tetrazine chemistry is the inverse relationship between reactivity and physiological stability. nih.gov To address this, novel tetrazine scaffolds, such as triazolyl-tetrazines, are being developed. These new structures exhibit improved stability while maintaining high reactivity, and their synthesis is often more straightforward. nih.gov The modular nature of their synthesis, utilizing readily available azides and ethynyl-tetrazines, promises to broaden access to these powerful bioorthogonal tools. nih.gov Furthermore, the development of branched linkers, such as N-bis(Methyltetrazine-PEG8)-N-(PEG8-acid), allows for the attachment of multiple functional units, opening up possibilities for creating multifunctional probes and therapeutic agents. broadpharm.com
Advanced Applications in Systems Biology and Multi-Omics Research
The ability to specifically and efficiently label biomolecules makes this compound and similar compounds invaluable for systems biology and multi-omics research. These approaches aim to understand the complex interplay of various biological molecules, such as proteins, nucleic acids, and metabolites, within a living system. Bioorthogonal chemistry enables the visualization, tracking, and quantification of these molecules with minimal perturbation to the system.
Future applications will see the increased use of bioorthogonal reporters for a variety of "omics" disciplines. In proteomics, these tools can be used for activity-based protein profiling and to study protein-protein interactions and post-translational modifications. In genomics and transcriptomics, they can be employed for the fluorogenic detection of specific mRNA and microRNA sequences. nih.gov The integration of bioorthogonal chemistry with advanced analytical techniques like mass spectrometry and next-generation sequencing will provide unprecedented insights into the dynamic molecular networks that govern cellular function in both health and disease.
Integration with Automation and High-Throughput Screening Platforms
The demand for rapid discovery and optimization of new drugs and diagnostic agents has driven the integration of automation and high-throughput screening (HTS) in chemical and biological research. nih.govnih.gov The robust and efficient nature of bioorthogonal reactions makes them highly amenable to automated platforms. rsc.org HTS of large compound libraries can be accelerated by using "click" chemistry to rapidly synthesize diverse molecular probes in situ. rsc.org
Future developments will likely involve the use of robotic systems for the automated synthesis and screening of novel bioorthogonal probes and bioconjugates. youtube.comresearchgate.net These platforms can perform thousands of reactions in parallel, significantly speeding up the discovery of molecules with desired properties. researchgate.net The combination of automated liquid handling, miniaturized reaction formats, and sensitive analytical techniques like mass spectrometry will enable the rapid identification of lead compounds for therapeutic and diagnostic applications. nih.gov This synergy between bioorthogonal chemistry and automation holds the key to unlocking new frontiers in drug discovery and personalized medicine. nih.gov
Q & A
Basic Questions
Q. How is Methyltetrazine-amino-PEG8-azide synthesized and characterized for research use?
- Synthesis : The compound is synthesized via multi-step organic chemistry, starting with the introduction of the methyltetrazine group, followed by PEG8 spacer coupling, and azide functionalization. The azide group is typically introduced using azidation reagents (e.g., sodium azide) under controlled conditions .
- Characterization :
- Purity : Assessed via HPLC (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity .
- Molecular Weight : Validated using mass spectrometry (MS) .
- Functional Groups : FTIR or UV-Vis spectroscopy confirms azide (2100 cm⁻¹) and tetrazine (λmax ~525 nm) peaks .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Store at -20°C in a desiccated environment to prevent hydrolysis of the azide group and tetrazine ring degradation. Avoid repeated freeze-thaw cycles and exposure to light . Solubilized aliquots should be used immediately or stored short-term at 4°C .
Q. How can this compound be conjugated with biomolecules?
- Azide-Alkyne Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., DBCO derivatives) under mild conditions (room temperature, aqueous buffer, pH 7–8) .
- Tetrazine Bioorthogonal Chemistry : React with trans-cyclooctene (TCO)-modified probes (second-order rate constant >1,000 M⁻¹s⁻¹) for live-cell labeling .
- Amine Coupling : Activate the amino group with EDC/HATU for conjugation to carboxylic acid-containing molecules .
Advanced Research Questions
Q. How can conflicting kinetic data in this compound conjugation reactions be resolved?
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor tetrazine-TCO reaction kinetics (loss of tetrazine absorbance at 525 nm) .
- Steric Hindrance Mitigation : The PEG8 spacer reduces steric clashes, but for bulky targets (e.g., antibodies), optimize molar ratios (1:3–1:5, tetrazine:target) and reaction time (30–60 min) .
- Control Experiments : Compare reaction rates with shorter PEG spacers (e.g., PEG4) to isolate steric effects .
Q. What strategies improve the efficiency of this compound in live-cell imaging applications?
- Concentration Optimization : Use ≤10 µM tetrazine to minimize cytotoxicity while ensuring sufficient labeling .
- TCO Probe Design : Incorporate hydrophilic TCO derivatives (e.g., sCy5-TCO) to enhance cell permeability .
- Validation : Confirm conjugation efficiency via flow cytometry or fluorescence microscopy after washing unreacted probes .
Q. How does the PEG8 spacer influence solubility and reaction performance in heterogeneous systems?
- Solubility : PEG8 increases aqueous solubility (>50 mg/mL in water) and reduces aggregation in biological buffers .
- Performance Trade-offs : While PEG8 enhances solubility, it may slightly reduce reaction rates due to increased hydrodynamic volume. For time-sensitive reactions (e.g., rapid labeling), use shorter PEG spacers (e.g., PEG4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
